molecular formula C18H21N3O2 B12238952 2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12238952
M. Wt: 311.4 g/mol
InChI Key: KXLWKEWSIBBBIS-UHFFFAOYSA-N
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Description

2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropylpyrimidine moiety with a dimethoxy-substituted tetrahydroisoquinoline framework. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropylpyrimidine core, followed by the introduction of the dimethoxy-substituted tetrahydroisoquinoline unit. Key steps may include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the integrity of sensitive functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroisoquinoline moiety to its corresponding isoquinoline derivative.

    Reduction: Reduction of the pyrimidine ring to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized organic compounds.

Mechanism of Action

The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Triazolothiadiazine: Exhibits a wide range of pharmacological activities, including anticancer and antimicrobial properties.

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

Uniqueness

2-(6-Cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a cyclopropylpyrimidine moiety with a dimethoxy-substituted tetrahydroisoquinoline framework. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C18H21N3O2/c1-22-16-7-13-5-6-21(10-14(13)8-17(16)23-2)18-9-15(12-3-4-12)19-11-20-18/h7-9,11-12H,3-6,10H2,1-2H3

InChI Key

KXLWKEWSIBBBIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC(=C3)C4CC4)OC

Origin of Product

United States

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